1-(4-Methoxyphenyl)-1-chlorosilacyclobutane chemical structure and properties
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane chemical structure and properties
This technical guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane (CAS: 251453-07-3), a specialized organosilicon intermediate characterized by high ring strain and dual-mode reactivity.[1]
[1][2][3][4][5]
Executive Technical Summary
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane is a strained, four-membered heterocyclic silane.[1] It serves as a critical monomer in the synthesis of well-defined polycarbosilanes via Ring-Opening Polymerization (ROP) and as a versatile electrophile for introducing 4-methoxyphenylsilyl motifs into organic frameworks.[1]
Structural & Electronic Analysis
The molecule features a distorted tetrahedral silicon center constrained within a four-membered ring.[1] The bond angles within the ring (C–Si–C) are compressed to approximately 80–85°, significantly deviating from the ideal 109.5°, which imparts high reactivity toward ring opening.
The 4-methoxyphenyl group acts as an electron-donating substituent via resonance (+M effect), which modulates the Lewis acidity of the silicon center compared to the phenyl or chloro analogs.[1] This electronic tuning is critical for controlling propagation rates during anionic polymerization.[1]
Chemical Structure and Properties[6][7][8][9][10][11]
Physicochemical Data
| Property | Value | Notes |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | High vacuum required for distillation due to thermal sensitivity | |
| Density | Predicted | |
| Refractive Index | Estimated based on aryl silane congeners | |
| Solubility | THF, Toluene, DCM | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to release HCl and form siloxanes |
Spectroscopic Signature (Expected)
Researchers should validate synthesis using the following diagnostic signals:
- Si NMR: The strained ring typically shifts the silicon signal upfield compared to acyclic analogs.[1] Expect a resonance in the range of 10 to 30 ppm .
-
H NMR (CDCl
):
Synthesis Protocol
Objective: Selective mono-substitution of 1,1-dichlorosilacyclobutane.
The synthesis relies on the controlled addition of a Grignard reagent to 1,1-dichlorosilacyclobutane.[1] The stoichiometry must be strictly controlled to prevent di-substitution.
Reagents
-
Precursor: 1,1-Dichlorosilacyclobutane (1.0 eq)[1]
-
Nucleophile: 4-Methoxyphenylmagnesium bromide (0.95 eq in THF)[1]
-
Solvent: Anhydrous Diethyl Ether or THF[1]
-
Atmosphere: Dry Nitrogen or Argon[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with inert gas.[1]
-
Charging: Add 1,1-dichlorosilacyclobutane (1.0 eq) and anhydrous ether to the flask. Cool the system to 0°C using an ice bath.
-
Addition: Add the Grignard reagent (0.95 eq) dropwise over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The formation of magnesium salts (MgBrCl) will result in a white precipitate.[1]
-
Workup: Filter the mixture under inert atmosphere (Schlenk filtration) to remove salts. Do not perform an aqueous workup, as the Si–Cl bond is hydrolytically unstable.
-
Purification: Remove solvent under reduced pressure. Purify the residue via fractional vacuum distillation.[1]
Reactivity & Applications
The utility of 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane stems from its two orthogonal reactive sites: the Si–Cl bond and the strained ring .[1]
Reactivity Logic Diagram
Figure 1: Divergent reactivity pathways.[1] The compound can either polymerize via ring opening or undergo substitution at the chlorine atom while retaining the ring structure.[1]
Anionic Ring-Opening Polymerization (AROP)
This monomer is a candidate for "living" anionic polymerization.[1][6]
-
Initiators: Organolithiums (e.g., n-BuLi, PhLi).[1]
-
Mechanism: Nucleophilic attack at the silicon atom relieves ring strain, generating a propagating silyl anion.
-
Outcome: Polycarbosilanes with a -[Si(Ar)(Cl)-CH2-CH2-CH2]- backbone.[1] The pendant Chlorine atom can be further functionalized post-polymerization (e.g., hydrolysis to silanol or substitution with amines).
Silicon Bioisostere Synthesis
In drug development, this molecule acts as a "building block" to introduce a silicon switch. The 4-methoxyphenyl group mimics a standard anisole moiety, but the silicon center alters the lipophilicity and geometry (covalent radius: C=0.77 Å vs Si=1.17 Å).[1]
-
Protocol: Treat the Si–Cl bond with a specific nucleophile (e.g., a drug scaffold with a hydroxyl or amine group) to tether the silacyclobutane, then trigger ring opening to create a solubilizing tail or linker.
Safety and Handling Guidelines
Hazards[1]
-
Corrosive: Hydrolysis releases Hydrogen Chloride (HCl) gas.[1]
-
Moisture Sensitive: Rapid degradation in open air.[1]
-
Thermal Instability: Silacyclobutanes can undergo thermal polymerization if heated excessively without stabilizers.[1]
Storage Protocol
-
Container: Teflon-sealed Schlenk tube or ampoule.
-
Environment: Store under Nitrogen/Argon at <4°C.
-
Shelf Life: 6–12 months if strictly anhydrous.[1]
References
-
Synthesis of Silacyclobutanes
-
Properties of 1-Chloro-1-aryl-silacyclobutanes
-
Ring-Opening Polymerization Mechanisms
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization [mdpi.com]
- 7. 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | C12H14O3 | CID 16769946 - PubChem [pubchem.ncbi.nlm.nih.gov]
